molecular formula C6H11NO B562419 1-Methyl-4-piperidone-2,2,6,6-d4 CAS No. 1189723-14-5

1-Methyl-4-piperidone-2,2,6,6-d4

Cat. No.: B562419
CAS No.: 1189723-14-5
M. Wt: 117.184
InChI Key: HUUPVABNAQUEJW-CQOLUAMGSA-N
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Description

1-Methyl-4-piperidone-2,2,6,6-d4 is a deuterium-labeled analog of 1-Methyl-4-piperidone. This compound is characterized by the replacement of hydrogen atoms with deuterium at the 2, 2, 6, and 6 positions. It is commonly used in scientific research due to its unique properties, which include enhanced stability and sensitivity in various analytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-4-piperidone-2,2,6,6-d4 is typically synthesized using methyl acrylate and methylamine methanol solution as raw materials. The synthesis process generally involves several steps, including addition, cyclization, salt formation, decarboxylation, and dehydrochlorination.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-piperidone-2,2,6,6-d4 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include malononitrile, electrophiles, and Michael acceptors. The reactions are typically carried out under conditions that favor the formation of spiropiperidine rings and other complex structures .

Major Products Formed

Major products formed from the reactions of this compound include spiropiperidine rings and (3E,5E)-1-Methyl-3,5-bis(phenylmethylene)-4-piperidinone .

Scientific Research Applications

1-Methyl-4-piperidone-2,2,6,6-d4 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methyl-4-piperidone-2,2,6,6-d4 involves its role as a deuterium-labeled analog of acetylcholine. This labeling allows for the detailed study of acetylcholine’s metabolic pathways. The compound’s unique isotopic labeling enhances its stability, efficiency, and sensitivity in investigative studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Methyl-4-piperidone-2,2,6,6-d4 include:

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and sensitivity in analytical applications. This makes it particularly valuable in scientific research, especially in studies involving metabolic pathways and enzyme interactions.

Properties

IUPAC Name

2,2,6,6-tetradeuterio-1-methylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-7-4-2-6(8)3-5-7/h2-5H2,1H3/i4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUPVABNAQUEJW-CQOLUAMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(=O)CC(N1C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662116
Record name 1-Methyl(2,2,6,6-~2~H_4_)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189723-14-5
Record name 1-Methyl(2,2,6,6-~2~H_4_)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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